N-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide
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Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would detail the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications
Synthesis and Antibacterial Evaluation
One study involved the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, showing antibacterial effects against Gram-negative and Gram-positive bacteria. This highlights the compound's relevance in developing antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Anti-Fatigue Effects
Another research focused on benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, for their anti-fatigue effects in mice. The compounds significantly enhanced swimming endurance, suggesting potential applications in combating fatigue (Wu et al., 2014).
Bioactivity of Benzamides
Further studies synthesized metal complexes of new benzamides, exploring their structural features and antibacterial activity against various bacterial strains. The copper complexes showed promising activities, indicating the potential for therapeutic applications (Khatiwora et al., 2013).
Antimicrobial and Enzyme Inhibition
Research on N-substituted derivatives of specific acetamides revealed moderate to significant antibacterial activity, demonstrating the compound's utility in developing new antimicrobial agents (Khalid et al., 2016).
Synthesis and Characterization for Drug Development
Another study synthesized derivatives with potential drug candidacy for Alzheimer’s disease treatment, highlighting the compound's significance in neurodegenerative disease research (Rehman et al., 2018).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c20-14-1-4-16(5-2-14)28(24,25)22-9-7-13(8-10-22)19(23)21-15-3-6-17-18(11-15)27-12-26-17/h1-6,11,13H,7-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOGHSCUXLZSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide |
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